2-(2-Iodophenyl)-1,1-dioxo-1,2-benzothiazol-3-one
Overview
Description
2-(2-Iodophenyl)-1,1-dioxo-1,2-benzothiazol-3-one is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)-1,1-dioxo-1,2-benzothiazol-3-one typically involves the iodination of a benzothiazole precursor. One common method is the reaction of 2-aminobenzenethiol with iodine in the presence of an oxidizing agent to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-(2-substituted phenyl)-1,1-dioxo-1,2-benzothiazol-3-one derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of dihydrobenzothiazole derivatives.
Scientific Research Applications
2-(2-Iodophenyl)-1,1-dioxo-1,2-benzothiazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to form halogen bonds with biological molecules, which can disrupt cellular processes. Additionally, the benzothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: An aromatic compound with similar iodine substitution but lacks the benzothiazole moiety.
2-(2-Iodophenyl)benzimidazole: Contains a benzimidazole ring instead of a benzothiazole ring.
2-Iodophenyl isothiocyanate: Features an isothiocyanate group instead of the benzothiazole ring.
Uniqueness
2-(2-Iodophenyl)-1,1-dioxo-1,2-benzothiazol-3-one is unique due to the presence of both the iodine atom and the benzothiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-iodophenyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO3S/c14-10-6-2-3-7-11(10)15-13(16)9-5-1-4-8-12(9)19(15,17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEKQRQFOJWRJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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